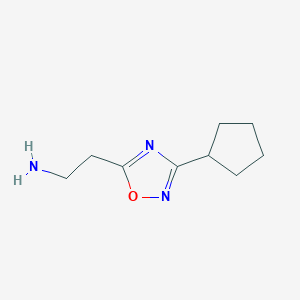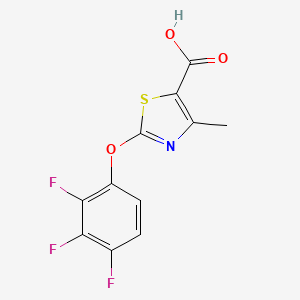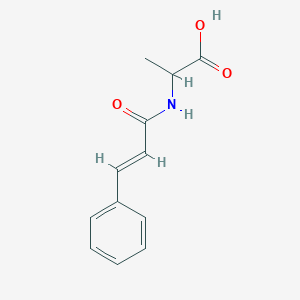
2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione” is an organic compound that contains a benzodioxole group . The benzodioxole group is a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Optical Non-Linearity and Molecular Glasses
A study investigated the synthesis and optical features of indan-1,3-dione class structures, including 2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione. These compounds exhibit significant third-order non-linear susceptibility, making them suitable for non-linear optical investigations. They have been analyzed using techniques like NMR, MS, IR, UV–VIS, XRD, and ellipsometry, highlighting their potential in optical applications (Seniutinas et al., 2012).
Polymer Semiconductor Applications
Another research utilized a derivative of this compound as an electron-acceptor building block for polymer semiconductors. These semiconductors demonstrate stable electron transport performance, highlighting their potential in organic thin film transistors (Yan et al., 2013).
Atmospheric Chemistry and Photo-Oxidation Studies
In atmospheric chemistry, the photo-oxidation products from reactions involving alkyl-benzenes like 1,3,5-trimethyl-benzene, related to the chemical structure of interest, were studied. This research provides insights into the atmospheric oxidation of aromatics, which is crucial for understanding environmental chemistry (Hamilton et al., 2003).
Kinetic Studies in Organic Synthesis
Kinetic studies were conducted on the synthesis of related compounds, like 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione, under various conditions. These studies are significant for understanding the reaction mechanisms in organic synthesis (Selvaraj & Rajendran, 2014).
Photovoltaic Properties in Solar Cell Applications
Research on conjugated polymers incorporating a derivative of this compound demonstrated improved light-harvesting abilities and charge mobilities. These findings are pertinent to the development of efficient solar cells (Chang et al., 2012).
Solvent Effects in Polymerization
The effects of solvents on the polymerization and copolymerization of related compounds were explored, providing valuable information for polymer chemistry (Masuda et al., 1987).
Corrosion Inhibition in Material Science
A study on the use of green and environmentally friendly substances included compounds related to this compound for mild steel corrosion inhibition. This highlights the compound's potential application in material science and technology (Chafiq et al., 2020).
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-16-11-3-1-2-4-12(11)17(19)13(16)7-10-5-6-14-15(8-10)21-9-20-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYAPITKWBLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)

![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)
![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)
![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)
ammoniumolate](/img/structure/B2674375.png)
